Methyl(phenyl)stannane chemical structure and properties
Methyl(phenyl)stannane chemical structure and properties
Methyl(phenyl)stannane ( ): Technical Guide to Structure, Synthesis, and Properties
Executive Summary
Methyl(phenyl)stannane (
Its utility lies in its dual-hydride functionality, allowing for sequential hydrostannylation reactions, and its role as a monomer in the catalytic synthesis of polystannanes (molecular wires). However, its application requires rigorous exclusion of oxygen and light due to the lability of the Sn-H bonds. This guide details the structural parameters, synthesis protocols, and safety mechanisms required for handling this reactive intermediate.
Part 1: Chemical Structure & Physical Properties[1]
Structural Identity
Methyl(phenyl)stannane adopts a distorted tetrahedral geometry around the tin center. As a secondary stannane, it possesses two hydride ligands, making it electronically distinct from the electron-rich tertiary stannanes.
| Property | Value / Description |
| IUPAC Name | Methyl(phenyl)stannane |
| Formula | |
| Molecular Weight | 212.87 g/mol |
| Appearance | Colorless oil (sensitive to oxidation) |
| Chirality | Prochiral (becomes chiral upon single substitution) |
| Oxidation State | Sn(IV) |
Spectroscopic Fingerprint
The identification of
-
NMR (Chemical Shift):
-110 ppm (approximate, solvent dependent).-
Note: Secondary stannanes generally appear upfield (negative ppm) relative to tetramethyltin (
0 ppm).
-
-
Coupling Constants (
): Large one-bond coupling between Sn and H is the diagnostic feature.[2]-
Value: ~1600 – 1800 Hz .
-
Pattern: In proton-coupled
NMR, the signal appears as a triplet due to coupling with the two equivalent hydride protons ( ).
-
-
IR Spectroscopy:
- Stretch: Strong absorption band at 1800–1860 cm⁻¹ .
Part 2: Synthesis Protocol
Objective: Synthesis of
Reagents and Equipment
-
Precursor: Methylphenyltin dichloride (
). -
Reducing Agent: Lithium Aluminum Hydride (
) or Sodium Borohydride ( ). -
Solvent: Anhydrous Diethyl Ether (
) or THF (degassed). -
Quench: Degassed water/Rochelle's salt solution.
Step-by-Step Methodology
-
Preparation: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon. Charge with anhydrous ether.
-
Slurry Formation: Add
(0.6 equiv relative to chloride, slight excess for di-reduction) to the flask at 0°C. -
Addition: Dissolve
in ether and add dropwise to the slurry over 30 minutes. The reaction is exothermic. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or aliquots (disappearance of starting chloride).
-
Quenching (Critical): Cool back to 0°C. Slowly add degassed water or saturated sodium potassium tartrate (Rochelle's salt) to hydrolyze excess hydride. Evolution of
gas will be vigorous. -
Extraction: Decant the organic layer. Wash the aqueous phase with degassed ether. Combine organics and dry over anhydrous
(under Argon). -
Isolation: Remove solvent under reduced pressure. The product is a liquid that should be distilled under high vacuum if high purity is required. Store at -20°C in the dark.
Synthesis Workflow Diagram
Caption: Synthesis of Methyl(phenyl)stannane via hydride reduction of the dichloride precursor.
Part 3: Reactivity Profile
Radical Hydrostannylation
Like its tertiary cousins,
Mechanism:
-
Initiation: A radical initiator (e.g., AIBN) abstracts a hydrogen from
, generating the stannyl radical . -
Propagation: The stannyl radical adds to an alkene/alkyne, forming a carbon-centered radical.
-
H-Abstraction: The carbon radical abstracts a Hydrogen from another molecule of
, regenerating the stannyl radical and the product.
Dehydropolymerization (Polystannane Synthesis)
A unique property of secondary stannanes is their ability to polymerize into polystannanes (molecules with a continuous
-
Reaction:
-
Catalysts: Group 4 metallocenes (e.g.,
). -
Significance: This route yields polystannanes with a chiral (or prochiral) side-chain environment, interesting for conductive molecular wires.
Radical Chain Mechanism Diagram
Caption: Free-radical chain mechanism for the hydrostannylation of alkenes using MePhSnH2.
Part 4: Safety & Toxicology
WARNING: Organotin compounds are notoriously toxic. While specific data for
Toxicological Hazards
-
Neurotoxicity: Methyl- and Phenyl-tin species can cross the blood-brain barrier. Trimethyltin is a potent neurotoxin (causing neuronal necrosis). Methyl(phenyl) species should be assumed to possess similar risks upon metabolism.
-
Absorption: Readily absorbed through skin and mucous membranes.
-
Symptoms: Headache, vertigo, visual disturbances, and in severe cases, cerebral edema.
Handling Protocols (Self-Validating System)
-
Double-Gloving: Use nitrile gloves over laminate barrier gloves. Organotins can permeate standard latex/nitrile rapidly.
-
Quenching Waste: Never dispose of active stannane hydrides directly. Quench all reaction mixtures and cleaning solvents with dilute bleach or aqueous
to oxidize the tin to inorganic Sn(IV) oxide (less toxic) before disposal. -
Vapor Control: All transfers must occur in a fume hood or glovebox. High vapor pressure of lower molecular weight stannanes poses an inhalation risk.
References
-
NIST Chemistry WebBook. Stannane, trimethylphenyl- (Analogue Data). National Institute of Standards and Technology. Link
- Context: Provides physical data for the methylated analogue, establishing baseline lipophilicity and vol
-
Royal Society of Chemistry (RSC). Polystannanes: processible molecular metals with defined chemical structures.[1] Chem. Soc. Rev., 2016, 45, 5187.[1] Link
- Context: Cites the specific NMR shift of -110 ppm for and details its use in dehydropolymeriz
-
Sigma-Aldrich. Safety Data Sheet: Organotin Compounds.Link
- Context: General handling and toxicology protocols for phenyl/methyl tin reagents.
-
Khan, A. U. The Preparation and Characterization of Structurally Stable 5-Coordinate Polystannanes. Ryerson University Dissertation.[2] Link
- Context: Provides comparative NMR data for secondary stannanes and synthesis methodologies via reduction.
